tert-Butyl 3-[(2-methoxyethyl)amino]propanoate
Overview
Description
tert-Butyl 3-[(2-methoxyethyl)amino]propanoate: is a versatile chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-methoxyethyl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using suitable reducing agents under controlled conditions.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It can also serve as a building block for the synthesis of biologically active compounds .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2-methoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate
- tert-Butyl 4-[(3-amino-2-pyridinyl)amino]-1-piperidinecarboxylate
- tert-Butyl 4-{[(dimethylamino)acetyl]amino}-1-piperidinecarboxylate
Comparison: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate is unique due to its specific functional groups and molecular structure. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyethylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-6-11-7-8-13-4/h11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKSWHYKNGQDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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